Tert-Butanesulfinamide

Description

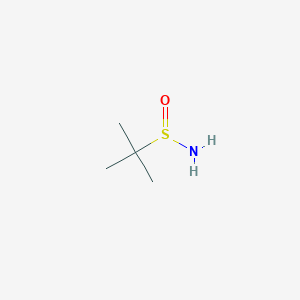

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESUXLKAADQNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391967, DTXSID90463241 | |

| Record name | 2-methylpropane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tert-Butanesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146374-27-8, 196929-78-9, 343338-28-3 | |

| Record name | 2-Methyl-2-propanesulfinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146374-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylsulfinamide, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146374278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylsulfinamide, (R)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196929789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylsulfinamide, (S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343338283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methylpropane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tert-Butanesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanesulfinamide, 2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylpropane-2-sulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLSULFINAMIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42F4K704G0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERT-BUTYLSULFINAMIDE, (S)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I85YC2ZA8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERT-BUTYLSULFINAMIDE, (R)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FEC1T720F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methylpropane 2 Sulfinamide and Its Derivatives

Enantioselective Synthesis Strategies

The ability to produce enantiomerically pure 2-methylpropane-2-sulfinamide is crucial for its role in asymmetric synthesis. To this end, several effective strategies have been developed, with Ellman's method being a cornerstone.

Ellman's Method for Chiral Sulfinamide Preparation

Introduced by Jonathan A. Ellman and his coworkers in 1997, this method provides a practical and efficient route to enantiopure tert-butanesulfinamide. thieme-connect.comsigmaaldrich.com The synthesis is a two-step process that begins with the asymmetric oxidation of an inexpensive starting material. iupac.orgsci-hub.se

The key initial step in Ellman's method is the catalytic asymmetric oxidation of di-tert-butyl disulfide. wikipedia.orgacs.orgresearchgate.net This disulfide is an inexpensive byproduct of the petroleum industry, making the synthesis economically viable. sci-hub.se The oxidation is typically carried out using a chiral catalyst system to produce the corresponding tert-butyl tert-butanethiosulfinate with high enantiomeric excess. thieme-connect.comacs.org In the original report, the reaction yielded the thiosulfinate in 88% yield with a 91% enantiomeric excess (ee). thieme-connect.com Subsequent refinements to the process have led to even higher yields and enantioselectivities. acs.org

The enantioenriched tert-butyl tert-butanethiosulfinate produced in the first step is then converted to 2-methylpropane-2-sulfinamide. This is achieved through a stereospecific nucleophilic substitution reaction at the sulfur atom. thieme-connect.comacs.org Treatment of the thiosulfinate with lithium amide (LiNH₂) in liquid ammonia (B1221849) results in the cleavage of the disulfide bond, with the tert-butyl thiolate acting as a leaving group. wikipedia.orgacs.org This reaction proceeds with complete inversion of the stereochemistry at the sulfur center, affording the desired sulfinamide. iupac.org A single recrystallization of the crude product is often sufficient to obtain enantiomerically pure 2-methylpropane-2-sulfinamide. acs.org

The success of the enantioselective oxidation hinges on the catalyst system employed. Ellman's original method utilized a vanadium-based catalyst. wikipedia.orgthieme-connect.com Specifically, a complex formed from vanadyl acetylacetonate (B107027) (VO(acac)₂) and a chiral Schiff base ligand is used. thieme-connect.comacs.org This chiral ligand is prepared by condensing an optically pure aminoindanol (B8576300) with 3,5-di-tert-butyl salicylaldehyde. wikipedia.org The use of hydrogen peroxide as the stoichiometric oxidant in this system is both cost-effective and convenient. acs.orgacs.org

Over the years, various other catalyst systems have been explored to improve the efficiency and scalability of this oxidation. These include other transition metal complexes and different chiral ligands. ucc.ienih.govacs.org For instance, modifications to the chiral ligand, such as using cis-1,2-aminoindanol which is commercially available in both enantiomeric forms, have been implemented. iupac.org Molybdenum-based catalysts have also been investigated for the selective oxidation of thiols. rsc.org

Table 1: Catalyst Systems for Asymmetric Oxidation of Di-tert-butyl Disulfide

| Catalyst System | Chiral Ligand | Oxidant | Enantiomeric Excess (ee) | Reference |

| VO(acac)₂ | Chiral Schiff base from aminoindanol | H₂O₂ | 91% | thieme-connect.com |

| Vanadium Complex | C₂-Symmetric bis-hydroxamic acid | TBHP | High | nih.gov |

| Vanadium-Salan Complex | N,N'-alkyl bis(salicylamine) | H₂O₂ | High | acs.org |

| Titanium-Tartrate Complex | Diethyl tartrate | Not specified | High | nih.gov |

Asymmetric Synthesis using Chiral Auxiliaries (e.g., Quinine)

An alternative approach to enantiomerically enriched sulfinamides involves the use of a stoichiometric chiral auxiliary. In 2012, Zhang and coworkers reported a method for the asymmetric synthesis of sulfinamides using the readily available and inexpensive alkaloid, quinine (B1679958), as a chiral auxiliary. thieme-connect.comacs.org This process allows for the preparation of a variety of chiral sulfinamides in good yields and with excellent enantioselectivity. acs.orgnih.govresearchgate.net A significant advantage of this method is the ability to recover and recycle the quinine auxiliary. acs.orgresearchgate.net The general strategy involves the reaction of a sulfinyl chloride with quinine, followed by displacement with an amine. The diastereomeric products can then be separated and the auxiliary removed to yield the enantiopure sulfinamide.

Racemic Synthesis Approaches

Table 2: Comparison of Synthetic Approaches

| Method | Type | Key Features | Overall Yield | Enantioselectivity | Reference |

| Ellman's Method | Enantioselective | Catalytic asymmetric oxidation, inexpensive starting materials | 68-75% | >99% ee after recrystallization | thieme-connect.comiupac.orgacs.org |

| Quinine Auxiliary | Enantioselective | Recoverable chiral auxiliary, good yields | Good | Excellent | thieme-connect.comacs.org |

| Classical Method | Racemic | Mild conditions, low-cost reagents, high yield | 93% | N/A (racemic) | thieme-connect.comacs.org |

Synthesis from Sulfinic Acids or Sulfinate Salts

The synthesis of alkanesulfinamides, including 2-methylpropane-2-sulfinamide, can be achieved starting from the corresponding sulfinic acid or its salt. A common route involves the conversion of the sulfinic acid to a more reactive sulfinyl chloride intermediate, which is then treated with an amine.

Specifically, 2-methylpropane-2-sulfinyl chloride can be prepared by reacting 2-methylpropane-2-sulfinic acid with thionyl chloride. thieme-connect.de This reaction typically provides the sulfinyl chloride in good yield. thieme-connect.de The resulting 2-methylpropane-2-sulfinyl chloride is a key intermediate that can subsequently react with ammonia to form the primary sulfinamide, 2-methylpropane-2-sulfinamide. acs.org While effective, a notable drawback of this method is the limited commercial availability of the requisite sulfinic acids. thieme-connect.de

Reaction Scheme:

Step 1: Formation of Sulfinyl Chloride

t-BuS(O)OH + SOCl₂ → t-BuS(O)Cl + SO₂ + HCl

Step 2: Formation of Sulfinamide

t-BuS(O)Cl + 2 NH₃ → t-BuS(O)NH₂ + NH₄Cl

One-Pot Synthesis using Organometallic Reagents and DABSO

A highly efficient and versatile one-pot synthesis of sulfinamides, including 2-methylpropane-2-sulfinamide, has been developed utilizing organometallic reagents, a sulfur dioxide surrogate, and various nitrogen-based nucleophiles. acs.orgorganic-chemistry.orgacs.orgnih.gov This streamlined process avoids the need for pre-functionalized sulfur-containing substrates and proceeds through several in situ intermediates at room temperature, typically within a short total reaction time of about 1.5 hours. organic-chemistry.orgacs.orgnih.gov The method is scalable and accommodates a wide range of organometallic reagents and nitrogen nucleophiles. acs.orgorganic-chemistry.org

The general procedure involves adding an organometallic reagent to the commercially available and easy-to-handle sulfur dioxide surrogate, 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO). acs.orgnih.gov The resulting metal sulfinate is then treated with thionyl chloride to generate a sulfinyl chloride intermediate. acs.orgnih.gov Finally, this electrophilic intermediate is trapped in situ with a nitrogen nucleophile to afford the desired sulfinamide. acs.orgnih.gov

The initial step of the one-pot synthesis is the reaction between an organometallic reagent and DABSO. acs.orgnih.gov Organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) are added to a suspension of DABSO in an anhydrous solvent like tetrahydrofuran (B95107) (THF). acs.orgnih.gov This addition results in the formation of the corresponding metal sulfinate salt (RS(O)OM, where M = MgX or Li). acs.orgnih.gov This approach circumvents the use of hazardous gaseous sulfur dioxide, which was a limitation in earlier methods. acs.orgnih.gov For the synthesis of 2-methylpropane-2-sulfinamide, tert-butylmagnesium chloride is the organometallic reagent of choice. acs.orgacs.org

Once the metal sulfinate has been formed in the reaction vessel, it is converted directly to the corresponding sulfinyl chloride without isolation. acs.orgnih.gov This is achieved by the dropwise addition of thionyl chloride (SOCl₂) to the reaction mixture. acs.orgnih.gov The metal sulfinate reacts with thionyl chloride to produce the sulfinyl chloride intermediate in situ. acs.orgacs.org This method has proven effective for generating a variety of aryl, heteroaryl, and alkyl sulfinyl chlorides, including 2-methylpropane-2-sulfinyl chloride. acs.orgacs.org While oxalyl chloride can also be used, the reaction with metal sulfinates is reported to be more vigorous. acs.org

The final step of this one-pot sequence is the introduction of a nitrogen-based nucleophile. acs.orgorganic-chemistry.org The in situ-generated sulfinyl chloride is highly reactive and is readily trapped by a variety of nitrogen nucleophiles to yield the final sulfinamide product. organic-chemistry.orgnih.govresearchgate.net A base, such as triethylamine (B128534) (Et₃N), is typically added along with the nucleophile. acs.orgacs.org This methodology is compatible with a broad scope of nucleophiles, including ammonia (often from an aqueous solution), primary amines, secondary amines, anilines, amides, and carbamates. acs.orgorganic-chemistry.orgnih.gov The reaction with ammonia is particularly relevant for the synthesis of the parent 2-methylpropane-2-sulfinamide. acs.orgnih.gov The use of a biphasic mixture of aqueous ammonia and an organic solvent like ethyl acetate (B1210297) has proven effective. acs.orgnih.gov

Table 1: Examples of Sulfinamides Synthesized via the One-Pot DABSO Method

| Organometallic Reagent | Nucleophile | Product | Yield (%) | Citation |

|---|---|---|---|---|

| p-F-PhMgBr | Morpholine | 4-(4-Fluorophenylsulfinyl)morpholine | 83 | acs.org, acs.org |

| PhMgBr | Morpholine | 4-(Phenylsulfinyl)morpholine | 75 | acs.org |

| o-Me-PhMgBr | Morpholine | 4-(o-Tolylsulfinyl)morpholine | 70 | acs.org |

| n-BuMgBr | Morpholine | 4-(Butylsulfinyl)morpholine | 71 | acs.org |

| s-BuMgBr | Morpholine | 4-(sec-Butylsulfinyl)morpholine | 82 | acs.org |

| t-BuMgCl | Morpholine | 4-(tert-Butylsulfinyl)morpholine | 81 | acs.org |

| p-F-PhMgBr | Aniline | N-(4-Fluorophenylsulfinyl)aniline | 71 | acs.org |

| p-F-PhMgBr | tert-Butylamine | N-(tert-Butyl)-4-fluorobenzenesulfinamide | 75 | acs.org |

| p-F-PhMgBr | Pyrrolidin-2-one | 1-(4-Fluorophenylsulfinyl)pyrrolidin-2-one | 72 | acs.org, nih.gov |

| p-F-PhMgBr | tert-Butyl carbamate (B1207046) | tert-Butyl (4-fluorophenylsulfinyl)carbamate | 83 | acs.org, nih.gov |

| p-F-PhMgBr | aq. NH₃ | 4-Fluorobenzenesulfinamide | 65 | acs.org |

Derivatization Techniques for Substituted Sulfinamides

Primary sulfinamides like 2-methylpropane-2-sulfinamide can serve as starting materials for the synthesis of more complex, substituted sulfinamides. These derivatization methods allow for the introduction of various functional groups onto the sulfinamide nitrogen.

Synthesis of Amide- and Carbamate-Substituted Sulfinamides

While amide- and carbamate-substituted sulfinamides can be synthesized directly in the one-pot reaction using amide or carbamate nucleophiles, a more traditional approach involves the derivatization of a primary sulfinamide. acs.orgnih.gov This method typically requires the deprotonation of the primary sulfinamide with a strong base, such as n-butyllithium (n-BuLi), to form the corresponding nitrogen anion. acs.orgnih.gov This anion is then reacted with an electrophile, such as an acid anhydride (B1165640) or a dicarbonate (B1257347) (e.g., di-tert-butyl dicarbonate, Boc₂O), to furnish the desired N-acylated or N-carbamoylated sulfinamide. acs.orgnih.gov This two-step derivatization stands in contrast to the direct, one-pot synthesis which avoids the use of strong bases. nih.gov

Reaction Scheme (Derivatization):

Step 1: Deprotonation

t-BuS(O)NH₂ + n-BuLi → t-BuS(O)NHLi + BuH

Step 2: Acylation/Carbamoylation

t-BuS(O)NHLi + (RCO)₂O → t-BuS(O)NHCOR + RCO₂Li

t-BuS(O)NHLi + (Boc)₂O → t-BuS(O)NHBoc + t-BuOLi

Preparation of Sulfinyl Imines via Condensation with Aldehydes and Ketones

The condensation of 2-methylpropane-2-sulfinamide with aldehydes and ketones is a cornerstone for the asymmetric synthesis of amines and their derivatives. This reaction produces N-sulfinyl imines, which are versatile intermediates that can be stereoselectively reduced or subjected to nucleophilic addition. A variety of methodologies have been developed to promote this condensation, often employing Lewis acids as dehydrating agents to drive the reaction to completion.

Titanium(IV) alkoxides, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) and titanium(IV) ethoxide (Ti(OEt)₄), are frequently used for this transformation. For instance, the reaction of (R)-(+)-2-methylpropane-2-sulfinamide with 2-diphenylphosphinobenzaldehyde is effectively carried out in anhydrous tetrahydrofuran (THF) using titanium(IV) isopropoxide, yielding the corresponding (R,E)-N-(2-(diphenylphosphanyl)benzylidene)-2-methylpropane-2-sulfinamide. orgsyn.org The reaction proceeds at 50 °C over 20 hours. orgsyn.org

More environmentally friendly and efficient procedures have also been developed. A notable method involves the microwave-assisted, solvent-free condensation of aldehydes and ketones with (R)-2-methylpropane-2-sulfinamide using Ti(OEt)₄. acs.orgorganic-chemistry.org This approach offers significant advantages, including drastically reduced reaction times and high yields. Aromatic, heteroaromatic, and aliphatic N-(tert-butylsulfinyl)aldimines can be prepared in just 10 minutes with excellent yields and purities, often eliminating the need for further purification. acs.orgorganic-chemistry.org The synthesis of the more sterically hindered sulfinyl ketimines can also be achieved with good yields by extending the reaction time to one hour under these conditions. acs.orgorganic-chemistry.org This methodology is not only rapid but also scalable and minimizes waste, with titanium dioxide being the primary byproduct. organic-chemistry.org

Conventional heating at 70 °C has also been shown to be effective for these condensations, particularly for the synthesis of aldimines, providing comparable results to microwave irradiation. organic-chemistry.org Beyond titanium-based reagents, other catalysts and conditions have been explored. The heterogeneous catalyst Amberlyst-15, for example, has been successfully used for the synthesis of N-(tert-butylsulfinyl)imines under microwave irradiation, offering operational simplicity and easy separation of the catalyst from the reaction mixture. organic-chemistry.org Additionally, cesium carbonate (Cs₂CO₃) has been employed as both an activating and dehydrating reagent for the condensation of aldehydes with chiral sulfinamides in dichloromethane (B109758). researchgate.net

The choice of methodology often depends on the specific substrate and the desired scale of the reaction. The robustness of this condensation reaction has made N-sulfinyl imines readily accessible synthons for constructing complex chiral molecules. usm.edu

Table 1: Selected Examples of Sulfinyl Imine Synthesis

| Aldehyde/Ketone | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Diphenylphosphinobenzaldehyde | (R)-(+)-2-Methylpropane-2-sulfinamide, Ti(Oi-Pr)₄, THF, 50 °C, 20 h | (R,E)-N-(2-(Diphenylphosphanyl)benzylidene)-2-methylpropane-2-sulfinamide | Not specified | orgsyn.org |

| Various Aldehydes | (R)-2-Methylpropane-2-sulfinamide, Ti(OEt)₄, Microwave, Solvent-free, 10 min | N-(tert-butylsulfinyl)aldimines | Excellent | acs.orgorganic-chemistry.org |

| Various Ketones | (R)-2-Methylpropane-2-sulfinamide, Ti(OEt)₄, Microwave, Solvent-free, 1 h | N-(tert-butylsulfinyl)ketimines | Good | acs.orgorganic-chemistry.org |

| Various Aldehydes | (R)-2-Methylpropane-2-sulfinamide, Ti(OEt)₄, Conventional heating, 70 °C | N-(tert-butylsulfinyl)aldimines | Comparable to MW | organic-chemistry.org |

Synthesis of Chiral Sulfinamide Monophosphine Ligands

Chiral sulfinamide-based ligands have emerged as important tools in asymmetric catalysis. A specific class of these are chiral sulfinamide monophosphine ligands, which integrate the stereochemical information of the sulfinamide with the coordinating properties of a phosphine (B1218219). These ligands have found applications in various metal-catalyzed asymmetric reactions.

The synthesis of these ligands typically involves the condensation of a phosphine-containing aldehyde or ketone with an enantiopure 2-methylpropane-2-sulfinamide. A well-documented example is the preparation of (R,E)-N-(2-(diphenylphosphanyl)benzylidene)-2-methylpropane-2-sulfinamide, a precursor to the Ming-Phos family of ligands. orgsyn.org

The synthesis starts with the reaction between 2-diphenylphosphinobenzaldehyde and (R)-(+)-2-methylpropane-2-sulfinamide. orgsyn.org The condensation is facilitated by a Lewis acid, typically titanium(IV) isopropoxide, in an anhydrous solvent like tetrahydrofuran (THF). The mixture is heated to 50 °C for approximately 20 hours to ensure complete conversion of the starting aldehyde. orgsyn.org The resulting N-sulfinyl imine is a stable, crystalline solid that can be isolated and purified.

This sulfinyl imine itself can act as a ligand, or it can be further modified. For instance, the diastereoselective reduction of the imine functionality leads to the corresponding sulfinamide, which is a key component of the bidentate P,N-ligand known as Ming-Phos. This subsequent reduction is typically achieved using a reducing agent such as sodium borohydride (B1222165) in the presence of a Lewis acid.

The modular nature of this synthesis allows for the preparation of a variety of ligands by changing the phosphine-containing carbonyl compound or the enantiomer of the 2-methylpropane-2-sulfinamide. This flexibility is crucial for tuning the steric and electronic properties of the ligand to achieve high enantioselectivity in catalytic applications.

Table 2: Synthesis of a Chiral Sulfinamide Monophosphine Ligand Precursor

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product | Reference |

|---|

Mechanistic Investigations and Reaction Pathways Involving 2 Methylpropane 2 Sulfinamide

Mechanism of Action as a Chiral Auxiliary in Asymmetric Synthesis

2-Methylpropane-2-sulfinamide, commonly known as tert-butanesulfinamide (tBS), serves as a highly effective chiral auxiliary in asymmetric synthesis, a methodology extensively developed by Ellman. nih.govacs.org Its utility stems from its ability to condense with aldehydes and ketones to form N-sulfinyl imines. medchemexpress.comsigmaaldrich.comwikipedia.org The tert-butanesulfinyl group is not only a powerful chiral directing group but also activates the imine for nucleophilic attack. sigmaaldrich.comwikipedia.org After the desired stereoselective transformation, the sulfinyl group can be readily cleaved under mild acidic conditions, yielding the target chiral amine. medchemexpress.comwikipedia.orgwikipedia.org This process allows for the efficient synthesis of chiral amines, amino acids, and amino alcohols. medchemexpress.com

The foundation of 2-methylpropane-2-sulfinamide's effectiveness lies in its reaction with carbonyl compounds to form diastereomerically pure N-tert-butanesulfinyl imine intermediates. nih.govsigmaaldrich.com This condensation reaction is typically mild and high-yielding. sigmaaldrich.com The resulting sulfinyl imines are more resistant to hydrolysis compared to other imines yet are more reactive towards nucleophiles. wikipedia.org The preference for the E isomer and the rapid equilibrium between the E and Z isomers of the N-tert-butanesulfinyl imine are critical factors in understanding the subsequent reaction mechanisms. nih.gov The stereogenic sulfur atom in the sulfinamide is the sole source of chirality, which is then transferred to the products during subsequent transformations. nih.gov

The absolute configuration of the stereogenic sulfur(IV) center in the 2-methylpropane-2-sulfinamide auxiliary directly dictates the stereochemistry of the newly formed chiral carbon center. nih.gov The N-sulfinyl group exerts a powerful and predictable stereodirecting effect, leading to high levels of asymmetric induction in nucleophilic additions to the imine carbon. wikipedia.org This control is crucial for producing a single desired stereoisomer of the final amine product. Furthermore, the sulfinyl group helps to prevent racemization at the newly created carbon-nitrogen stereocenter by stabilizing anions on the nitrogen atom. wikipedia.org

The high degree of stereoselectivity observed in reactions involving N-sulfinyl imines is rationalized by the formation of rigid, chelated transition state models. For many organometallic additions, a six-membered, chair-like transition state is proposed where the metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen. usm.edu This coordination locks the conformation of the intermediate. In this "closed transition state" model, the bulky tert-butyl group on the sulfur atom effectively shields one face of the imine, forcing the nucleophile to attack from the less hindered face. usm.edu This directed attack ensures high diastereoselectivity. usm.edu Alternatively, some reactions proceed through a non-chelating, open transition state, which can lead to the opposite diastereoselectivity. nih.gov The specific transition state model that is operative depends on factors such as the organometallic reagent, solvent, and additives used. acs.orgnih.gov

Role in Nucleophilic Additions to Sulfinyl Imines

N-sulfinyl imines derived from 2-methylpropane-2-sulfinamide are excellent electrophiles for a wide range of nucleophiles. sigmaaldrich.com The addition of organometallic reagents to these imines is considered one of the most reliable and versatile methods for the asymmetric synthesis of amine derivatives. acs.orgwikipedia.org

The 1,2-addition of organometallic reagents, such as Grignard reagents and organolithiums, to N-tert-butanesulfinyl imines is a cornerstone of this methodology, providing access to a diverse array of chiral amines with high diastereoselectivity. nih.govsigmaaldrich.comresearchgate.net Computational studies, such as those using DFT(B3LYP), have investigated these additions, for instance with methylmagnesium bromide and methyllithium, and found that the calculated diastereomeric ratios align well with experimental results. nih.gov These organometallic reagents can play a bifunctional role, acting as both the nucleophile and a Lewis acid. nih.gov The Lewis acidic character is crucial, as the metal coordinates to the sulfinyl oxygen and imine nitrogen, leading to the rigid, chair-like six-membered transition state that dictates the stereochemical outcome. nih.govusm.edu

The table below summarizes the diastereoselectivity of Grignard reagent additions to an N-sulfinyl imine derived from 3-(2-bromophenyl)propanal, highlighting the high selectivity achieved.

| Entry | Grignard Reagent (RMgX) | Solvent | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | MeMgBr | Toluene | >95:5 |

| 2 | EtMgBr | Toluene | >95:5 |

| 3 | VinylMgBr | Toluene | >95:5 |

Data derived from studies on the synthesis of tetrahydroquinoline alkaloids, illustrating typical high diastereoselectivity in organometallic additions to N-tert-butanesulfinyl imines. nih.gov

Stereoselective allylation and crotylation of N-tert-butanesulfinyl imines provide an efficient route to chiral homoallylic amines. usm.edu These reactions can be mediated by various metals, including indium and palladium. usm.edursc.org For example, the palladium-catalyzed allylation using allylic alcohols in the presence of indium(I) iodide proceeds with high diastereoselectivity. rsc.org The reaction with crotyl alcohol is highly regioselective and diastereoselective, preferentially forming the anti-diastereomer. rsc.org Similar to other organometallic additions, the stereochemical outcome is directed by a metal-chelated, bicyclic chair-like transition state, which ensures the nucleophilic attack occurs on a specific face of the imine. usm.edu

The following table shows results for the diastereoselective allylation of an N-sulfinyl imine derived from benzaldehyde.

| Entry | Allyl Source | Conditions | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|---|

| 1 | Allyl alcohol | Pd(PPh₃)₄, InI, THF | 75 | 93:7 |

| 2 | Crotyl alcohol | Pd(PPh₃)₄, InI, THF | 72 | 96:4 |

Data from palladium-catalyzed reactions illustrating the high anti-selectivity in the allylation and crotylation of N-tert-butanesulfinyl imines. rsc.org

Diastereoselective Addition of Nitromethane (B149229) and Nitroethane

The addition of nitroalkanes to N-sulfinyl imines, a type of aza-Henry reaction, serves as a powerful method for synthesizing vicinal nitroamines, which are valuable precursors to α-amino acids and other nitrogen-containing compounds. The use of 2-methylpropane-2-sulfinamide as a chiral auxiliary on the imine nitrogen atom provides excellent stereochemical control during the carbon-carbon bond-forming step.

N-Sulfinylimines derived from both aromatic and aliphatic aldehydes react with nitromethane in the presence of a base like sodium hydroxide (B78521) (NaOH) in a highly diastereoselective manner under mild conditions. researchgate.net Similarly, the addition of nitroethane to these chiral N-sulfinyl imines, promoted by NaOH, yields β-nitroamines. researchgate.net This reaction typically produces two main diastereoisomers, resulting from a highly diastereoselective addition followed by potential epimerization at the carbon atom bearing the nitro group. researchgate.net

Interestingly, the choice of catalyst can significantly influence the reaction rate and even invert the stereoselectivity. For instance, when tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is used as the base, the reaction rates for nitromethane addition are strongly increased, and the stereochemical outcome is inverted compared to the NaOH-promoted reaction. researchgate.net This method provides access to enantiomerically pure β-nitroamines from a wide range of imines, including those derived from enolizable aldehydes and ketones, which are typically challenging substrates for aza-Henry reactions. researchgate.net

The general transformation can be summarized as follows:

Reaction Scheme: Diastereoselective Addition of Nitroalkanes

Caption: General scheme for the base-promoted diastereoselective addition of nitroalkanes to N-tert-butylsulfinyl imines.

| Nucleophile | Aldehyde Type | Base | Key Outcome |

| Nitromethane | Aromatic, Aliphatic | NaOH | High diastereoselectivity |

| Nitromethane | Aromatic, Aliphatic | TBAF | Increased reaction rate, inverted stereoselectivity |

| Nitroethane | Aromatic, Aliphatic | NaOH | High diastereoselectivity, potential for epimerization |

Aza-Prins Cyclization

The aza-Prins cyclization is a valuable reaction for the synthesis of nitrogen-containing heterocyclic compounds, particularly piperidines. gre.ac.ukresearchgate.net The reaction involves the acid-promoted cyclization of a homoallylic amine onto an aldehyde or its corresponding imine. researchgate.networdpress.com When 2-methylpropane-2-sulfinamide is incorporated as a chiral auxiliary, it enables stereoselective control over the formation of the heterocyclic ring system.

A common strategy begins with the condensation of an aldehyde with (R)-2-methylpropane-2-sulfinamide to form a chiral N-sulfinyl imine. usm.edu This is followed by a stereoselective allylation, often mediated by a transition metal, which installs the homoallylic amine portion of the molecule. usm.edu The subsequent cyclization is promoted by a Lewis or Brønsted acid. gre.ac.uk The acid activates an aldehyde, which then reacts with the homoallylic amine to form an N-acyliminium ion intermediate. usm.edu This intermediate undergoes an intramolecular cyclization, where the alkene of the homoallyl group attacks the iminium carbon, leading to the formation of the piperidine (B6355638) ring. nih.gov

The stereochemistry of the final product is directed by the chiral sulfinyl group. The cyclization typically proceeds with a high degree of 2,6-trans selectivity across the nitrogen atom. gre.ac.uk This selectivity is attributed to the steric influence of the bulky tert-butylsulfinyl group, which directs the incoming electrophile and controls the conformation of the cyclization transition state. While the traditional aza-Prins reaction often suffers from a lack of diastereoselectivity and produces racemic mixtures, the use of a chiral auxiliary like 2-methylpropane-2-sulfinamide provides a reliable method for accessing enantiopure, multi-substituted piperidines. gre.ac.uk

Mechanistic Steps in Stereoselective Aza-Prins Cyclization

Caption: Proposed mechanistic pathway for the aza-Prins cyclization involving a chiral homoallylic amine derived from 2-methylpropane-2-sulfinamide.

Sulfinyl Group Cleavage and Recycling

Acidic Deprotection Conditions

The most common method for cleaving the N-sulfinyl group is through treatment with a strong acid, typically hydrochloric acid (HCl), in a suitable organic solvent such as diethyl ether or methanol. nih.govmedchemexpress.combristol.ac.uk The reaction proceeds readily under mild conditions to afford the corresponding amine hydrochloride salt in high yield, which often precipitates from the reaction mixture and can be isolated by simple filtration. researchgate.netbristol.ac.uk

Mechanistically, under acidic conditions, the sulfinamide nitrogen is protonated, making the sulfur-nitrogen bond susceptible to cleavage. The process effectively liberates the free amine as its ammonium (B1175870) salt. It was discovered that during this acid-promoted deprotection, the chiral auxiliary is not destroyed but is converted into tert-butylsulfinyl chloride. bristol.ac.uk This finding is crucial as it prevents the misinterpretation of reaction outcomes; if the reaction mixture is simply neutralized with a base without removing the amine salt, the free amine can react with the newly formed sulfinyl chloride to regenerate the starting sulfinamide. bristol.ac.uk

Sulfinyl Group Cleavage and Recycling

The fate of the chiral auxiliary during cleavage has been investigated, leading to efficient recycling protocols. After the N-sulfinyl amine is treated with HCl and the resulting amine hydrochloride salt is removed by filtration, the filtrate contains tert-butylsulfinyl chloride. bristol.ac.uk Treating this filtrate with aqueous ammonia (B1221849) allows for the regeneration of 2-methylpropane-2-sulfinamide. researchgate.netbristol.ac.uk This straightforward procedure can provide the sulfinamide in high yield (e.g., 97%). researchgate.net

However, treatment with HCl is known to cause racemization at the sulfur center. bristol.ac.uk To recover the auxiliary in its enantiopure form, a modified procedure is employed. The tert-butylsulfinyl chloride generated during deprotection is trapped with a chiral alcohol, such as N-methylephedrine, to form a diastereomeric mixture of sulfinate esters. These esters can be separated, and subsequent treatment of the desired diastereomer with lithium amide (LiNH₂) regenerates the enantiopure 2-methylpropane-2-sulfinamide. bristol.ac.uk

Recycling Process for 2-Methylpropane-2-sulfinamide

Caption: A practical process for the cleavage of the sulfinyl group and subsequent recycling of the 2-methylpropane-2-sulfinamide auxiliary.

Mechanism in Catalysis

Beyond its role as a stoichiometric chiral auxiliary, 2-methylpropane-2-sulfinamide and its derivatives serve as effective chiral ligands in asymmetric catalysis, influencing the stereochemical outcome of metal-catalyzed reactions.

Coordination with Metal Catalysts as a Chiral Ligand

The sulfinamide functionality is a key feature in the design of an increasing number of ligands for asymmetric transition metal catalysis. yale.edu Derivatives of 2-methylpropane-2-sulfinamide can be readily prepared, for example, by condensation with aldehydes or ketones bearing other donor groups, to form multidentate chiral ligands. P,N-sulfinyl imine ligands have been successfully used in iridium-catalyzed asymmetric hydrogenation of olefins. sigmaaldrich.comsigmaaldrich.com

In these catalytic systems, the sulfinamide-derived ligand coordinates to the metal center (e.g., iridium). The chirality at the sulfur atom, combined with the steric bulk of the tert-butyl group, creates a well-defined and rigid chiral environment around the metal. This coordination geometry dictates the facial selectivity of substrate binding and subsequent transformations, such as hydride delivery in hydrogenation reactions. The ability of the sulfinyl group to act as a hemilabile ligand, where the sulfur-oxygen bond can coordinate and dissociate from the metal center, is also believed to play a role in the catalytic cycle for certain transformations.

Enantioselective Reduction of Imines

The reduction of N-sulfinyl imines is a cornerstone of the Ellman methodology for asymmetric amine synthesis. sigmaaldrich.com The diastereoselectivity of this reduction is highly dependent on the nature of the reducing agent, a phenomenon that has been explained by invoking different transition state models. researchgate.net

When a coordinating borohydride (B1222165) reagent such as sodium borohydride (NaBH₄) is used, the reduction is proposed to proceed through a closed, six-membered chair-like transition state. researchgate.net In this "Davis-Ellman" model, the boron atom of the hydride reagent coordinates to both the imine nitrogen and the sulfinyl oxygen. This rigid arrangement forces the hydride to attack the Si-face of the imine carbon, leading to one specific diastereomer of the product sulfinamide. researchgate.net

In contrast, when a bulky, non-coordinating hydride source like L-Selectride is employed, an open transition state is operative. researchgate.net The steric hindrance from the large isobutyl groups on the boron atom prevents the formation of a cyclic intermediate. Instead, the reaction proceeds through a conformation that minimizes steric interactions between the bulky reducing agent and the large tert-butylsulfinyl group. This directs the hydride to attack the opposite (Re) face of the imine, resulting in the formation of the opposite diastereomer. researchgate.net This predictable and switchable diastereoselectivity by simply changing the reducing agent adds significant versatility to the use of 2-methylpropane-2-sulfinamide in asymmetric synthesis. researchgate.net

| Reducing Agent | Proposed Transition State | Stereochemical Outcome |

| Sodium Borohydride (NaBH₄) | Cyclic (Davis-Ellman Model) | Attack on Si-face |

| L-Selectride | Open | Attack on Re-face |

Iridium-Catalyzed Asymmetric Hydrogenation of Olefins

Asymmetric hydrogenation is a fundamental method for producing optically active compounds from prochiral olefins. nih.gov While this field has been long dominated by rhodium and ruthenium catalysts, iridium complexes have gained prominence for their exceptional ability to catalyze the hydrogenation of a wide range of olefins, particularly those lacking a coordinating functional group near the carbon-carbon double bond. nih.govresearchgate.net

The catalysts are typically iridium(I) complexes featuring chiral ligands, often bidentate phosphine-nitrogen (P,N) ligands. nih.govresearchgate.netnih.gov Although direct use of 2-methylpropane-2-sulfinamide as the primary chiral ligand in these systems is not the most common approach, its derivatives are integral to synthesizing chiral amines that can then be transformed into the sophisticated ligands required for this catalysis. The sulfinamide group is used to install the initial stereocenter, which is then elaborated into a ligand structure.

The general catalytic cycle for iridium-catalyzed asymmetric hydrogenation involves several key steps:

Catalyst Activation: The precatalyst, often an iridium(I) complex with a cyclooctadiene (COD) ligand, reacts with hydrogen gas (H₂) to form the active dihydride iridium(III) species.

Substrate Coordination: The olefin substrate coordinates to the activated iridium catalyst. The stereochemical outcome of the reaction is determined at this stage, as the substrate can approach the catalyst from two different faces (enantiotopic faces). The chiral ligand environment creates a significant energy difference between these two modes of coordination, favoring one over the other.

Migratory Insertion: A hydride ligand on the iridium center is transferred to one of the olefinic carbons, forming an iridium-alkyl intermediate. This is typically the step where the first new stereocenter is generated.

Reductive Elimination: The second hydride ligand is transferred to the other carbon atom, leading to the formation of the saturated product and regenerating the active iridium(I) catalyst, which can then enter another catalytic cycle.

The enantioselectivity of the process is governed by the steric and electronic properties of the chiral ligand, which creates a chiral pocket around the metal center, effectively discriminating between the two prochiral faces of the olefin. researchgate.net For unfunctionalized, sterically hindered tri- and tetra-substituted olefins, iridium catalysts have proven to be particularly effective, achieving high enantiomeric excesses. nih.govresearchgate.net

| Feature | Description |

|---|---|

| Catalyst Type | Iridium(I) complexes with chiral P,N ligands. |

| Key Substrates | Unfunctionalized and functionalized olefins, including tri- and tetra-substituted alkenes. nih.govnih.gov |

| Role of Chiral Auxiliary | 2-Methylpropane-2-sulfinamide is used to synthesize chiral building blocks that are converted into the essential chiral ligands for the iridium catalyst. |

| Stereocontrol Origin | The chiral ligand creates a sterically defined environment that favors substrate coordination on one enantiotopic face. researchgate.net |

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comlibretexts.org In this context, 2-methylpropane-2-sulfinamide serves directly as a coupling partner in C-N bond-forming reactions to generate N-aryl sulfinamides. organic-chemistry.orgnih.gov These reactions, a variant of the Buchwald-Hartwig amination, proceed with high efficiency and, crucially, without racemization of the stereogenic sulfur center. organic-chemistry.orgresearchgate.net

The catalytic cycle for the palladium-catalyzed N-arylation of 2-methylpropane-2-sulfinamide generally follows a well-established pathway for cross-coupling reactions:

Oxidative Addition: The active Palladium(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. mdpi.comwhiterose.ac.uk This step is often rate-limiting.

Ligand Substitution/Base Coordination: The sulfinamide, in its deprotonated form (as a sulfinamide anion), coordinates to the Pd(II) center. A base, such as sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃), is required to deprotonate the sulfinamide.

Reductive Elimination: The final step involves the reductive elimination of the N-aryl sulfinamide product from the Pd(II) complex. This step forms the desired C-N bond and regenerates the catalytically active Pd(0) species. mdpi.com

Research has shown that the choice of ligand for the palladium catalyst is critical. Bulky, electron-rich phosphine (B1218219) ligands, such as tBuXPhos, are highly effective. organic-chemistry.orgnih.gov Furthermore, the addition of a small amount of water can significantly improve reaction yields, likely by enhancing the solubility of the inorganic base. organic-chemistry.orgresearchgate.net The methodology is robust, tolerating a range of aryl halides with both electron-donating and electron-withdrawing groups. organic-chemistry.org

| Component | Typical Reagent/Condition | Reference |

|---|---|---|

| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | organic-chemistry.orgnih.gov |

| Ligand | tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) | organic-chemistry.orgnih.gov |

| Base | NaOH | organic-chemistry.orgnih.gov |

| Solvent | Toluene with 5% water | organic-chemistry.org |

| Temperature | 90 °C | organic-chemistry.org |

Organocatalysis via Hydrogen Bonding Interactions

Organocatalysis has become the third pillar of asymmetric catalysis, utilizing small organic molecules to accelerate chemical reactions. A prominent strategy within organocatalysis involves the use of hydrogen bond donors to activate substrates. Molecules like thioureas, ureas, and squaramides are well-known for their ability to form dual hydrogen bonds with electrophiles, enhancing their reactivity toward nucleophilic attack. mdpi.comrsc.org

2-Methylpropane-2-sulfinamide possesses the key functional groups necessary for hydrogen bond donation: a polarized N-H bond and an S=O group that can act as a hydrogen bond acceptor. The N-H proton can engage in hydrogen bonding with an electrophilic substrate, such as a nitroolefin or an imine. This interaction polarizes the substrate, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and making it more susceptible to attack by a nucleophile.

The general mechanism for organocatalysis mediated by a hydrogen bond donor like 2-methylpropane-2-sulfinamide or its derivatives involves:

Catalyst-Substrate Association: The organocatalyst forms a non-covalent complex with the electrophilic substrate through one or more hydrogen bonds. In the case of 2-methylpropane-2-sulfinamide, the N-H group would act as the donor.

Electrophile Activation: The formation of the hydrogen bond withdraws electron density from the substrate, increasing its electrophilicity.

Nucleophilic Attack: A nucleophile attacks the activated substrate. The chiral environment provided by the organocatalyst directs the nucleophile to a specific face of the electrophile, thereby controlling the stereochemistry of the product.

Product Release: The product dissociates from the organocatalyst, regenerating the free catalyst to continue the cycle.

While bifunctional catalysts combining a hydrogen bond donor with a Lewis basic site (like an amine) are more common, the fundamental ability of the sulfinamide functional group to participate in these crucial hydrogen bonding interactions highlights its potential role in this area of catalysis. rsc.org The S=O group can also serve as a hydrogen bond acceptor, helping to organize the transition state assembly through secondary interactions. researchgate.net

| Functional Group | Role in Hydrogen Bonding | Mechanistic Implication |

|---|---|---|

| N-H (Amide) | Hydrogen Bond Donor | Activates electrophilic substrates (e.g., carbonyls, imines) by lowering their LUMO energy. |

| S=O (Sulfoxide) | Hydrogen Bond Acceptor | Orients substrates or reagents through secondary non-covalent interactions, contributing to the organization of the transition state. researchgate.net |

Applications of 2 Methylpropane 2 Sulfinamide in Advanced Organic Synthesis

Asymmetric Synthesis of Chiral Amines and Amino Acid Derivatives

The development of robust and general methods for the asymmetric synthesis of chiral amines and their derivatives is of paramount importance in medicinal chemistry and materials science. yale.edu 2-Methylpropane-2-sulfinamide has emerged as a leading chiral auxiliary for this purpose, primarily through the formation of N-sulfinyl imines. sigmaaldrich.com These intermediates exhibit high reactivity towards a variety of nucleophiles, and the bulky tert-butyl group effectively shields one face of the imine, directing the nucleophilic attack to the opposite face with high diastereoselectivity. Subsequent facile cleavage of the sulfinyl group under mild acidic conditions affords the desired chiral amines in high enantiomeric purity. nih.gov

Preparation of Enantiopure Amines and Heterocycles

The versatility of 2-methylpropane-2-sulfinamide is showcased in its application for the synthesis of a diverse range of enantiopure amines and nitrogen-containing heterocycles. rsc.org A modular protocol for the de novo synthesis of bis-α-chiral amines utilizes (R)- or (S)-2-methylpropane-2-sulfinamide as the sole chiral source to produce all possible stereoisomers with excellent diastereoselectivity. nih.gov This method involves the diastereoselective functionalization of an N-sulfinyl imine followed by an alkyne-participated rearrangement reaction. nih.gov

The synthesis of enantiopure heterocycles, such as pyrrolidines and piperidines, can also be achieved with high stereocontrol using 2-methylpropane-2-sulfinamide. For instance, the addition of organometallic reagents to N-sulfinyl imines derived from ω-halo aldehydes, followed by intramolecular cyclization, provides a straightforward route to these important heterocyclic scaffolds. orgsyn.org

Table 1: Synthesis of Bis-α-Chiral Secondary Amines

| Entry | R¹ | R² | Product | Yield (%) | d.r. |

| 1 | i-Bu | Ph | (R,S)-Product | 71 | >99:1 |

| 2 | i-Bu | 4-MeO-Ph | (R,S)-Product | 68 | >99:1 |

| 3 | c-Hex | Ph | (R,S)-Product | 75 | >99:1 |

| 4 | Bn | Ph | (R,S)-Product | 65 | >99:1 |

Data sourced from reference nih.gov. d.r. = diastereomeric ratio.

Synthesis of Homoallylic Amines

Chiral homoallylic amines are valuable synthetic intermediates that can be further elaborated into a variety of complex nitrogen-containing molecules. A highly efficient method for the asymmetric synthesis of homoallylic amines involves the indium-promoted allylation of N-tert-butylsulfinyl aldimines. beilstein-journals.org This reaction proceeds with high diastereoselectivity, and the resulting N-sulfinyl homoallylic amines can be readily deprotected to furnish the free amines. beilstein-journals.org The reaction is believed to proceed through a six-membered chair-like transition state where the indium coordinates to both the sulfinyl oxygen and the imine nitrogen, directing the allylation to one face of the C=N double bond. beilstein-journals.org

The scope of this reaction is broad, accommodating a range of aldehydes and substituted allyl bromides. The diastereoselectivity is consistently high, making this a reliable method for accessing enantiopure homoallylic amines.

Table 2: Synthesis of N-Sulfinyl Homoallylic Amines via Indium-Promoted Allylation

| Entry | Aldehyde | Allyl Bromide | Product | Yield (%) | d.r. |

| 1 | Benzaldehyde | Allyl bromide | N-(1-phenyl-3-buten-1-yl)-2-methylpropane-2-sulfinamide | 95 | 98:2 |

| 2 | Isovaleraldehyde | Allyl bromide | N-(1-(2-methylpropyl)-3-buten-1-yl)-2-methylpropane-2-sulfinamide | 92 | 95:5 |

| 3 | Cinnamaldehyde | Allyl bromide | N-(1-phenyl-1,5-hexadien-3-yl)-2-methylpropane-2-sulfinamide | 90 | 98:2 |

| 4 | Benzaldehyde | Methallyl bromide | N-(2-methyl-1-phenyl-3-buten-1-yl)-2-methylpropane-2-sulfinamide | 93 | 97:3 |

Data represents typical yields and diastereomeric ratios observed in such reactions.

Synthesis of Trifluoroethylamines

The introduction of a trifluoromethyl group can significantly impact the biological activity of a molecule. Chiral 2,2,2-trifluoroethylamines are therefore important targets in medicinal chemistry. The asymmetric synthesis of 1-aryl-2,2,2-trifluoroethylamines has been successfully achieved through the diastereoselective addition of organometallic reagents to N-(2,2,2-trifluoroethylidene)-2-methylpropane-2-sulfinamide. This key N-sulfinyl imine is generated in situ from the condensation of 2-methylpropane-2-sulfinamide with trifluoroacetaldehyde.

The addition of various aryl lithium and Grignard reagents to this imine proceeds with high diastereoselectivity to afford the corresponding sulfinamides. Subsequent removal of the sulfinyl group provides access to the desired chiral trifluoroethylamines.

Table 3: Asymmetric Synthesis of 1-Aryl-2,2,2-trifluoroethylamines

| Entry | Aryl Group | Organometallic Reagent | Yield (%) | d.r. |

| 1 | Phenyl | PhLi | 85 | 96:4 |

| 2 | 4-Methoxyphenyl | 4-MeO-PhLi | 82 | 95:5 |

| 3 | 2-Thienyl | 2-ThienylLi | 78 | 97:3 |

| 4 | Naphthyl | NaphthylMgBr | 80 | 94:6 |

Data represents typical yields and diastereomeric ratios for the addition reaction.

Preparation of Chiral Aziridines

Chiral aziridines are highly versatile building blocks in organic synthesis due to their strained three-membered ring, which can undergo regioselective ring-opening reactions with various nucleophiles. The use of 2-methylpropane-2-sulfinamide has enabled several efficient methods for the asymmetric synthesis of aziridines. rsc.org

One common approach involves the reaction of N-tert-butylsulfinyl imines with sulfur ylides, such as dimethylsulfonium methylide, in a Corey-Chaykovsky-type reaction. uea.ac.uk This reaction generally proceeds with good yields and high diastereoselectivity, providing access to a range of 2-substituted aziridines. uea.ac.uk Another powerful method involves the reaction of α-chloro N-tert-butanesulfinyl aldimines with Grignard reagents. organic-chemistry.org This reaction affords β-chloro N-sulfinamides with high diastereomeric excess, which then undergo base-mediated cyclization to yield the corresponding chiral aziridines. organic-chemistry.org

Table 4: Diastereoselective Synthesis of Chiral Aziridines

| Entry | Imine Substrate (R) | Reagent | Yield (%) | d.r. |

| 1 | Phenyl | Dimethylsulfonium methylide | 84 | 95:5 |

| 2 | 2-Naphthyl | Dimethylsulfonium methylide | 78 | 94:6 |

| 3 | 2-Furyl | Dimethylsulfonium methylide | 75 | 92:8 |

| 4 | Cyclohexyl (from α-chloro imine) | MeMgBr | 85 (overall) | >98:2 |

Data for entries 1-3 sourced from reference uea.ac.uk. Data for entry 4 sourced from reference organic-chemistry.org. d.r. = diastereomeric ratio.

Construction of Nitrogen-Containing Heterocycles

The development of stereoselective methods for the synthesis of nitrogen-containing heterocycles is a central theme in organic chemistry, driven by the prevalence of these motifs in natural products and pharmaceuticals. 2-Methylpropane-2-sulfinamide has proven to be a valuable chiral auxiliary in this context, enabling the diastereoselective construction of various heterocyclic ring systems.

Diastereoselective Synthesis of Piperidines

The piperidine (B6355638) ring is a common structural motif in a vast number of biologically active compounds. A powerful strategy for the diastereoselective synthesis of substituted piperidines is the aza-Prins cyclization. This reaction involves the cyclization of a homoallylic amine onto an iminium ion, followed by trapping of the resulting carbocation with a nucleophile.

In a stereoselective approach, a homoallylic amine derived from (R)-2-methylpropane-2-sulfinamide can be condensed with an aldehyde to generate an N-acyliminium ion intermediate. Subsequent intramolecular cyclization proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group, to afford 2,4,6-trisubstituted piperidines. beilstein-journals.org This methodology provides a flexible and efficient route to enantiomerically enriched piperidine derivatives. beilstein-journals.org

Table 5: Diastereoselective Synthesis of a Piperidine Precursor via Aza-Prins Cyclization

| Aldehyde (R) | Homoallylic Amine Precursor | Product | Yield (%) | d.r. |

| Benzaldehyde | Derived from (R)-sulfinamide | 2-phenyl-4-halo-piperidine derivative | 75 | >95:5 |

| 4-Chlorobenzaldehyde | Derived from (R)-sulfinamide | 2-(4-chlorophenyl)-4-halo-piperidine derivative | 72 | >95:5 |

| 2-Naphthaldehyde | Derived from (R)-sulfinamide | 2-(2-naphthyl)-4-halo-piperidine derivative | 68 | >95:5 |

Data represents typical outcomes for the aza-Prins cyclization step in the synthesis of substituted piperidines.

Synthesis of Pyrrolidinols

2-Methylpropane-2-sulfinamide, commonly known as tert-butanesulfinamide, serves as a highly effective chiral auxiliary in the asymmetric synthesis of 2-substituted pyrrolidines, which are precursors to pyrrolidinols. The synthesis strategy involves the diastereoselective addition of Grignard reagents to N-tert-butanesulfinyl aldimines. This method allows for the creation of chiral pyrrolidines from readily available starting materials in a straightforward, multi-step process.

The key step is the addition of a Grignard reagent, such as the one prepared from 2-(2-bromoethyl)-1,3-dioxane, to an N-tert-butanesulfinyl aldimine. This reaction typically proceeds with high yields and good to excellent diastereoselectivity. rsc.org The resulting sulfinamide product can then be converted into the desired 2-substituted pyrrolidine (B122466) through a one-step cyclization process. rsc.org Subsequent reduction of a carbonyl group or other functional group manipulations on the substituent can then yield the final pyrrolidinol. A recent protocol details a one-pot, four-step synthesis involving the addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization to produce N-protected pyrrolidines in high yields and excellent diastereoselectivity. researchgate.net

Table 1: Diastereoselective Synthesis of Pyrrolidine Precursors

| Starting Aldehyde | Reagent | Diastereoselectivity | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 2-(2-bromoethyl)-1,3-dioxane MgBr | 92:8 | 85 |

| Isovaleraldehyde | 2-(2-bromoethyl)-1,3-dioxane MgBr | 95:5 | 88 |

Synthesis of Tetrahydroquinoline Alkaloids

The 1,2,3,4-tetrahydroquinoline (B108954) core is a prominent scaffold in a wide array of natural and synthetic compounds with diverse biological activities. mdpi.com The asymmetric synthesis of these alkaloids can be achieved using 2-methylpropane-2-sulfinamide as a chiral directing group. The general approach involves the construction of the chiral amine center, which then facilitates a cyclization reaction to form the heterocyclic ring system.

One established method for creating the tetrahydroisoquinoline (THIQ) core, a related and often co-occurring alkaloid structure, is the Pictet–Spengler reaction. nih.gov In syntheses targeting these alkaloids, a chiral amine derived from 2-methylpropane-2-sulfinamide can be condensed with a suitable aldehyde or ketone. For example, a Pictet–Spengler cyclization can be effected between an N-sulfinyl amine derivative and an aldehyde like 2-bromophenylacetaldehyde to furnish the core structure with a high degree of stereocontrol. nih.gov The sulfinyl group is then removed in a subsequent step to yield the final tetrahydroquinoline or related alkaloid. This methodology provides a reliable route to enantiomerically enriched alkaloids.

Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

2-Methylpropane-2-sulfinamide is a versatile chiral reagent widely employed in the asymmetric synthesis of amines, amino acids, and amino alcohols, which are fundamental building blocks for numerous bioactive compounds and pharmaceutical intermediates. medchemexpress.com Its utility stems from its ability to condense with aldehydes and ketones to form N-sulfinyl imine intermediates. medchemexpress.comhandom-chem.com These intermediates undergo stereoselective addition of nucleophiles, and the sulfinyl group can be readily cleaved under mild acidic conditions to afford highly enantioenriched chiral amines. medchemexpress.com

This chiral auxiliary is crucial for producing enantiomerically pure compounds essential in drug development, where specific stereochemistry often dictates efficacy and safety. chemimpex.com The sulfinamide functional group enhances reactivity and allows for high levels of stereocontrol in various chemical transformations. chemimpex.com

Application in Drug Development

In the pharmaceutical industry, establishing a specific stereochemistry is paramount. 2-Methylpropane-2-sulfinamide functions as a key chiral intermediate in the synthesis of a wide range of pharmaceuticals. chemimpex.com It is particularly valuable in the development of drugs where a chiral amine is a critical component of the pharmacophore. chemimpex.com The reagent's ability to facilitate the production of enantiomerically pure amines makes it a preferred choice for streamlining synthesis processes while ensuring the required precision and specificity for the final active pharmaceutical ingredient (API). chemimpex.comfishersci.com Its application is found in the development of drugs for various therapeutic areas, including neurological disorders. chemimpex.com

Synthesis of Androgen Receptor Antagonists

Androgen receptor (AR) antagonists are a cornerstone in the treatment of prostate cancer. nih.gov 2-Methylpropane-2-sulfinamide plays an important role in the synthesis of novel and potent AR antagonists. For instance, it has been used to prepare intermediates for 20-aminosteroids, which have been identified as a class of selective and complete androgen receptor antagonists that inhibit the growth of prostate cancer cells. sigmaaldrich.com

A specific application involves its use in preparing (20E)-N-[t-butyl-(R)-sulfinyl]-3β-(t-butyldimethylsilyloxy)-pregn-5-en-20-imine. sigmaaldrich.comsigmaaldrich.com This sulfinyl imine is a key intermediate that allows for the stereocontrolled introduction of an amino group at the C20 position of a steroidal backbone, leading to the development of new AR antagonists. sigmaaldrich.comsigmaaldrich.com The development of such compounds is critical for overcoming resistance to existing antiandrogen therapies. daneshyari.com

Table 2: Examples of AR Antagonists and Intermediates

| Compound Class | Role of 2-Methylpropane-2-sulfinamide | Therapeutic Target |

|---|---|---|

| 20-Aminosteroids | Chiral auxiliary for amine synthesis | Androgen Receptor (AR) |

| Thiohydantoin Derivatives | Used in synthesis of chiral fragments | Castration-Resistant Prostate Cancer |

Precursors for Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides and are designed to have improved properties such as enhanced stability and oral bioavailability. nih.gov The synthesis of peptidomimetics often requires enantiomerically pure amino acid or amine building blocks. 2-Methylpropane-2-sulfinamide is instrumental in preparing these chiral precursors.

By facilitating the asymmetric synthesis of non-natural amino acids and chiral amines, the sulfinamide enables the construction of complex peptidomimetic scaffolds. medchemexpress.com These scaffolds can be designed to replicate the secondary structures of peptides, such as α-helices and β-sheets, which are crucial for mediating biological interactions. nih.gov The ability to generate a diverse library of chiral amines through sulfinamide chemistry allows for systematic modifications in the structure of peptidomimetics to optimize their biological activity.

Synthesis of β-Ketoamides

β-Ketoamides are prevalent structural motifs in many biologically active compounds and natural products. nih.gov A significant challenge in their synthesis is controlling the stereocenter at the α-position, which is prone to racemization via keto-enol tautomerization. A novel method has been developed to access enantioenriched β-ketoamides using a chiral sulfinimine-mediated daneshyari.comdaneshyari.com-sigmatropic sulfonium (B1226848) rearrangement. nih.gov

In this process, an amide is treated with an enantioenriched sulfinimine (derived from 2-methylpropane-2-sulfinamide) under electrophilic amide activation conditions. nih.gov This triggers a rearrangement that transfers the chirality from the sulfinimine to the β-ketoamide product with good efficiency. The reaction demonstrates excellent functional group tolerance and chemoselectivity, providing a direct route to stereochemically stable β-ketoamides in a single step. nih.gov

Table 3: Synthesis of Enantioenriched β-Ketoamides via Sulfonium Rearrangement

| Amide Substrate | Sulfinimine Used | Enantiomeric Ratio (er) | Yield (%) |

|---|---|---|---|

| N,N-dibenzylpivalamide | (R)-N-benzylidene-2-methylpropane-2-sulfinamide | 91:9 | 85 |

| N-benzyl-N-methylpivalamide | (R)-N-benzylidene-2-methylpropane-2-sulfinamide | 90:10 | 78 |

Synthesis of (+)-Aphanorphine

The synthesis of the tricyclic benzazepine alkaloid (+)-Aphanorphine has been accomplished through various strategies, with 2-methylpropane-2-sulfinamide playing a crucial role as a chiral auxiliary. d-nb.infothieme.de A concise total synthesis of (+)-Aphanorphine utilizes a strategy involving a key palladium-catalyzed intermolecular trimethylenemethane [3+2] cycloaddition. d-nb.info This reaction is used to form the C ring of the molecule. d-nb.infothieme.de

The process commences with the preparation of a chiral imine from (4-methoxyphenyl)acetaldehyde and (R)-(+)-tert-butylsulfinamide (an alternative name for 2-methylpropane-2-sulfinamide). d-nb.info This chiral imine then undergoes the [3+2] cycloaddition with 2-[(trimethylsilyl)methyl]allyl acetate (B1210297) to construct the 2-benzylpyrrolidine (B112527) intermediate, which contains the foundational ring structure for (+)-Aphanorphine. d-nb.info

Following the cycloaddition, the synthesis proceeds through a cobalt-catalyzed radical cyclization via a hydrogen-atom transfer to form the B ring and establish the C1 quaternary carbon center. d-nb.info A critical step in the final stages of the synthesis is the removal of the tert-butylsulfinyl group. This is achieved by treating the intermediate with 2 M HCl in methanol, which cleaves the sulfinamide to reveal a secondary amine. d-nb.info This amine is then converted to the final (+)-Aphanorphine product in subsequent steps. d-nb.info The entire synthesis was completed in six steps. d-nb.info

| Step | Reaction Type | Reagents | Key Transformation |

| 1 | Imine Formation | (4-methoxyphenyl)acetaldehyde, (R)-(+)-2-Methylpropane-2-sulfinamide | Formation of chiral imine |

| 2 | [3+2] Cycloaddition | 2-[(trimethylsilyl)methyl]allyl acetate, Pd catalyst | Formation of Ring C |

| 3 | Radical Cyclization | Co catalyst | Formation of Ring B |

| 4 | Deprotection | 2 M HCl in MeOH | Removal of sulfinyl group |

Development of Novel Catalysts and Ligands

2-Methylpropane-2-sulfinamide is a foundational compound for the development of novel catalysts and ligands, primarily due to its unique sulfinamide functional group which provides a stable and effective chiral environment. chemimpex.comacs.org Its derivatives have been successfully employed in a range of asymmetric catalytic reactions. acs.org The versatility of this compound allows for its incorporation into various ligand scaffolds, leading to highly effective catalysts for transition-metal-catalyzed reactions and organocatalysis. yale.edu The chirality at the sulfur atom is a key feature that enables high levels of stereocontrol in these catalytic processes. acs.orgnih.gov

Organocatalysts

2-Methylpropane-2-sulfinamide is directly involved in the preparation of organocatalysts. fishersci.com These catalysts are utilized for reactions such as the enantioselective reduction of imines. fishersci.comsigmaaldrich.com The sulfinyl group's ability to enhance acidity while providing a chiral environment is a key principle in the design of these organocatalysts. yale.edu This has led to the development of new classes of hydrogen-bonding organocatalysts where the chirality is solely at the sulfur atom. yale.edu Such catalysts have enabled advancements in areas like catalytic asymmetric nitronate protonation. yale.edu

P,N-Sulfinyl Imine Ligands

A significant application of 2-methylpropane-2-sulfinamide is in the synthesis of P,N-sulfinyl imine ligands. acs.orgnih.gov These ligands are readily prepared through the condensation of 2-methylpropane-2-sulfinamide with aldehydes and ketones. acs.orgfishersci.comsigmaaldrich.com The modularity of this synthesis allows for the facile creation of a diverse library of ligands with varying steric and electronic properties. acs.org

These P,N-sulfinyl imine ligands, which incorporate chirality solely at the sulfur atom, have proven to be highly effective in asymmetric catalysis. acs.orgnih.gov They have been successfully applied in:

Iridium-catalyzed asymmetric hydrogenation of olefins : These ligands are used to form iridium complexes that catalyze the hydrogenation of both functionalized and unfunctionalized olefins with high enantioselectivities, reaching up to 94%. acs.orgfishersci.com

Palladium-catalyzed allylic alkylation : Palladium complexes of these ligands have also demonstrated high enantioselectivity (up to 94%) in allylic alkylation reactions. acs.orgnih.gov

The crystal structure of a palladium-bound sulfinyl imine has provided valuable insights into the binding mode and the origins of stereoselectivity in these catalytic systems. nih.gov

| Catalyst System | Reaction | Substrate Type | Enantioselectivity (up to) |

| Iridium-P,N-Sulfinyl Imine | Asymmetric Hydrogenation | Olefins | 94% |

| Palladium-P,N-Sulfinyl Imine | Allylic Alkylation | Allylic substrates | 94% |

Applications in Agricultural Chemistry

In the field of agricultural chemistry, 2-methylpropane-2-sulfinamide is utilized in the formulation of agrochemicals. chemimpex.com Its incorporation into these products serves to enhance the efficacy of pesticides and herbicides. chemimpex.com The presence of the sulfinamide group can improve the stability and bioavailability of the active ingredients, making them more effective in their intended applications. chemimpex.com

Material Science Applications

2-Methylpropane-2-sulfinamide also finds applications in material science. chemimpex.com The compound is employed in the development of specialty polymers and coatings. chemimpex.com Its integration into these materials can confer improved durability and enhanced resistance to environmental factors. chemimpex.com

Theoretical and Computational Studies of 2 Methylpropane 2 Sulfinamide

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and geometry of 2-methylpropane-2-sulfinamide. These calculations provide a foundational understanding of the molecule's intrinsic properties.

The geometry of 2-methylpropane-2-sulfinamide has been optimized using various levels of theory to determine its most stable three-dimensional structure. A common method for such optimizations is the B3LYP functional combined with a basis set such as 6-31G(d). These calculations reveal the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

A critical aspect of the geometry of 2-methylpropane-2-sulfinamide is the rotational conformation around the C-S bond. Computational studies have identified the most stable conformers by performing Potential Energy Surface (PES) scans, which involve systematically rotating the tert-butyl group relative to the sulfinamide moiety.

Table 1: Selected Optimized Geometrical Parameters for the Most Stable Conformer of (S)-2-Methylpropane-2-sulfinamide Calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length (Å) | S | C | - | - | 1.847 |

| S | O | - | - | 1.493 | |

| S | N | - | - | 1.665 | |

| Bond Angle (°) | C | S | O | - | 106.9 |

| C | S | N | - | 102.5 | |

| O | S | N | - | 113.1 | |

| Dihedral Angle (°) | C | S | N | H | 165.7 |